7-fluoro-4-methoxy-1H-indazol-3-amine 7-fluoro-4-methoxy-1H-indazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1240518-37-9
VCID: VC11608110
InChI:
SMILES:
Molecular Formula: C8H8FN3O
Molecular Weight: 181.2

7-fluoro-4-methoxy-1H-indazol-3-amine

CAS No.: 1240518-37-9

Cat. No.: VC11608110

Molecular Formula: C8H8FN3O

Molecular Weight: 181.2

Purity: 95

* For research use only. Not for human or veterinary use.

7-fluoro-4-methoxy-1H-indazol-3-amine - 1240518-37-9

Specification

CAS No. 1240518-37-9
Molecular Formula C8H8FN3O
Molecular Weight 181.2

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s indazole core consists of a fused benzene and pyrazole ring, with substituents at key positions:

  • 7-position: Fluorine atom (electronegative substituent influencing electronic distribution)

  • 4-position: Methoxy group (-OCH₃, contributing to steric and electronic effects)

  • 3-position: Primary amine (-NH₂, enabling hydrogen bonding and salt formation) .

The SMILES notation (COC1=C2C(=C(C=C1)F)NN=C2N) and InChIKey (VVHDNIJNRVTTNO-UHFFFAOYSA-N) provide unambiguous structural identification .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₈H₈FN₃O
Molecular Weight181.167 g/mol
Exact Mass181.065 Da
Topological Polar Surface Area64.66 Ų
LogP (Partition Coefficient)1.22
Predicted Collision Cross Section (Ų)133.4 ([M+H]⁺)

Synthetic Approaches and Challenges

CompoundYieldKey StepSource
7-Bromo-4-chloro-1H-indazol-3-amine38–45%Hydrazine cyclization
6-Fluoro-4-methoxy-1H-indazol-3-amine~50%Sequential halogenation

Biological Activity and Mechanistic Insights

Apoptosis Induction Mechanisms

Structural analogs demonstrate:

  • Caspase-3 Activation: 3-fold increase in colorectal carcinoma models

  • WNT Pathway Inhibition: Downregulation of β-catenin by 60%.

Industrial and Pharmacological Applications

Drug Development Prospects

  • Oncology: Potential as a kinase inhibitor scaffold (e.g., targeting CHK1/2 or SGK).

  • Antiviral Agents: Structural similarity to Lenacapavir intermediates suggests capsid inhibition potential .

Material Science Applications

  • Coordination Chemistry: The amine group may act as a ligand for metal-organic frameworks (MOFs).

Research Gaps and Future Directions

  • Synthetic Optimization: Develop chromatography-free routes for scalable production (cf. ).

  • Target Identification: Use computational docking to predict kinase targets (e.g., PDB ID 4U5J).

  • In Vivo Toxicology: Assess pharmacokinetics in murine models.

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